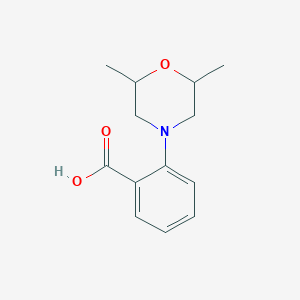

2-(2,6-Dimethylmorpholino)benzoic acid

Übersicht

Beschreibung

2-(2,6-Dimethylmorpholino)benzoic acid, also known as 2,6-DMMBA, is an organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid, consisting of a benzene ring with a carboxylic acid group and a 2,6-dimethylmorpholine substituent. It is a white solid with a melting point of 119-120°C. 2,6-DMMBA is a useful reagent for synthesizing a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It also has a variety of scientific applications, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Gut Function Regulation

Studies have indicated that benzoic acid, a compound related in structure to 2-(2,6-Dimethylmorpholino)benzoic acid, can regulate gut functions. It is used as an antibacterial and antifungal preservative in foods and feeds, and research suggests it might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in piglets and porcine intestinal epithelial cells as models. However, excessive administration could damage gut health (Mao et al., 2019).

Pharmacokinetic Analysis

Pharmacokinetic analysis of benzoic acid in rats, guinea pigs, and humans has shed light on metabolic and dosimetric variations across species. This research aimed to assess internal exposures corresponding to repeated dosing schemes, providing insights for reducing interspecies uncertainty factors associated with dietary exposures to benzoates (Hoffman & Hanneman, 2017).

Antituberculosis Activity

The antituberculosis activity of organotin complexes, including those derived from carboxylic acids like 2-[(2,6-dimethylphenyl)amino]benzoic acid, has been scrutinized. These studies highlight the structural diversity of organotin moieties and their significant antituberculosis potential, influenced by the ligand environment and the organic groups attached to the tin (Iqbal, Ali, & Shahzadi, 2015).

Antioxidant Capacity

The antioxidant capacity of benzoic acid derivatives has been a subject of investigation, with studies employing various assays to elucidate reaction pathways and the impact of structure on antioxidant activity. These findings contribute to a better understanding of the antioxidant properties of such compounds, which could be relevant for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Environmental and Health Implications

Research on benzoic acid and sodium benzoate's maximum permissible concentrations in water has been guided by modern data, addressing their widespread environmental presence. This work assesses the toxic effects of these compounds, particularly on the central nervous system, and suggests standards for their safe levels in water, underlining the toxicological significance of the benzoate ion (Zholdakova et al., 2021).

Wirkmechanismus

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can act as reversible enzyme inhibitors . They can bind to the active site of an enzyme, preventing the enzyme from catalyzing its reaction .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This process can affect the bioavailability of the compound.

Result of Action

Benzoic acid derivatives can have various effects, such as inhibiting the growth of microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dimethylmorpholino)benzoic acid. For example, the presence of other chemical groups at the ortho position of a phenyl ring can change the chemical properties of the compound . Additionally, the pH of the environment can affect the direction of enzyme catalytic reactions .

Eigenschaften

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9-7-14(8-10(2)17-9)12-6-4-3-5-11(12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAULXMJEKVAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

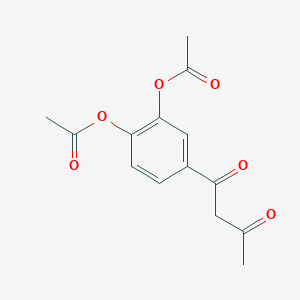

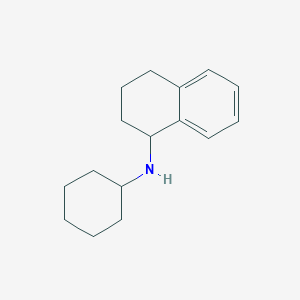

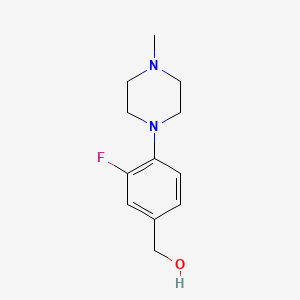

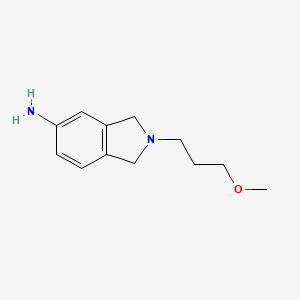

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

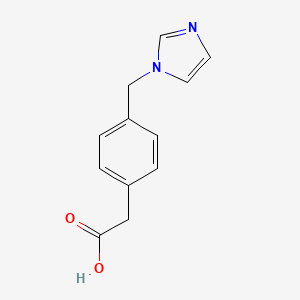

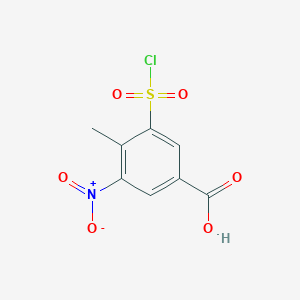

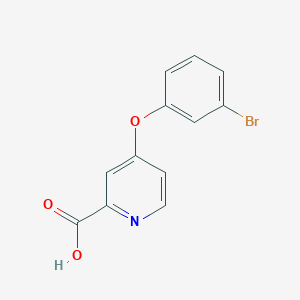

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)

amine](/img/structure/B1461388.png)

![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)

![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)

![N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1461401.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)

![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)